![molecular formula C23H17F2N3O2S B14740965 N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide CAS No. 5912-24-3](/img/structure/B14740965.png)
N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide is a complex organic compound that features a thiadiazole ring, fluorophenyl groups, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
Coupling Reactions: The thiadiazole intermediate is then coupled with the fluorophenyl intermediates using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring and the acetamide moiety.
Reduction: Reduction reactions can occur at the fluorophenyl groups and the thiadiazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and halogenating agents (e.g., bromine, chlorine) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biological assays to study enzyme activity or protein interactions.
Industry
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.
Electronics: Its incorporation into electronic materials can enhance performance characteristics such as stability and conductivity.
作用機序
The mechanism by which N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The fluorophenyl groups and thiadiazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical outcomes.
類似化合物との比較
Similar Compounds
N-(4-fluorophenyl)benzamide: Shares the fluorophenyl group but lacks the thiadiazole ring and acetamide moiety.
2-(4-fluorophenyl)-1,3,4-thiadiazole: Contains the thiadiazole ring and fluorophenyl group but lacks the acetamide moiety.
Uniqueness
N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide is unique due to its combination of fluorophenyl groups, thiadiazole ring, and acetamide moiety. This unique structure imparts specific properties and reactivity that are not observed in simpler analogs.
特性
CAS番号 |
5912-24-3 |
|---|---|
分子式 |
C23H17F2N3O2S |
分子量 |
437.5 g/mol |
IUPAC名 |
N-(4-fluorophenyl)-2-[4-[[3-[(4-fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl]oxy]phenyl]acetamide |
InChI |
InChI=1S/C23H17F2N3O2S/c24-17-5-1-15(2-6-17)13-21-27-23(31-28-21)30-20-11-3-16(4-12-20)14-22(29)26-19-9-7-18(25)8-10-19/h1-12H,13-14H2,(H,26,29) |
InChIキー |
CVDQCVAFZZRVSX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CC2=NSC(=N2)OC3=CC=C(C=C3)CC(=O)NC4=CC=C(C=C4)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


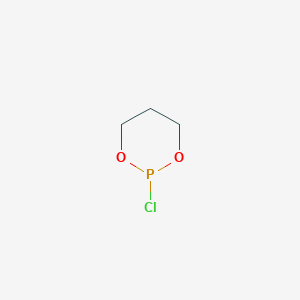
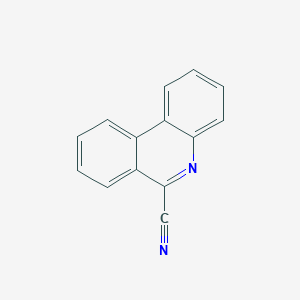
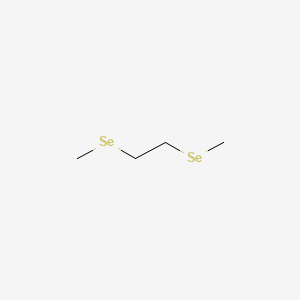
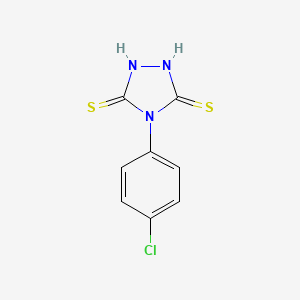

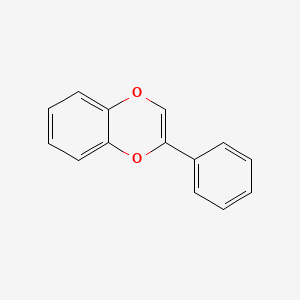
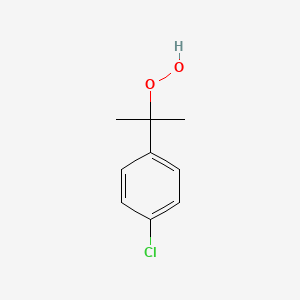
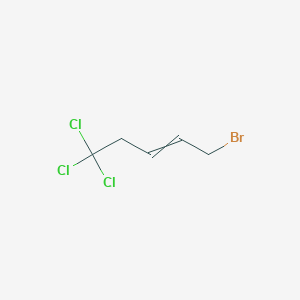
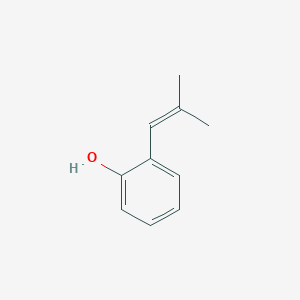
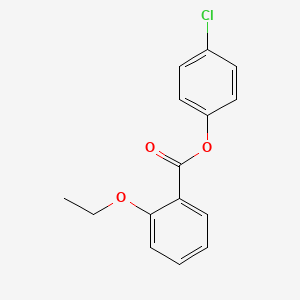
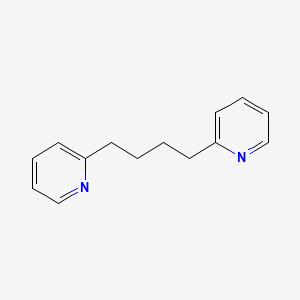
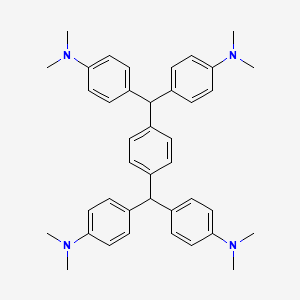

![N-methyl-N-[(E)-2-phenylethenyl]aniline](/img/structure/B14740951.png)
